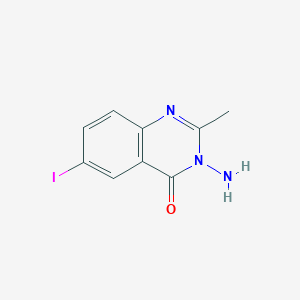![molecular formula C7H11N3O B12911484 6-[(Propan-2-yl)amino]pyridazin-3(2H)-one CAS No. 88259-80-7](/img/structure/B12911484.png)
6-[(Propan-2-yl)amino]pyridazin-3(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(Isopropylamino)pyridazin-3(2H)-one is a heterocyclic compound that belongs to the pyridazinone family. This compound is characterized by a pyridazine ring with an isopropylamino group at the 6-position and a keto group at the 3-position. Pyridazinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Isopropylamino)pyridazin-3(2H)-one typically involves the reaction of 3(2H)-pyridazinone with isopropylamine. One common method is the nucleophilic substitution reaction where the amino group of isopropylamine replaces a leaving group on the pyridazinone ring. This reaction is usually carried out under mild conditions, often in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic attack.
Industrial Production Methods
Industrial production of 6-(Isopropylamino)pyridazin-3(2H)-one may involve more efficient and scalable methods. One approach is the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, the use of catalysts and optimized reaction parameters can enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
6-(Isopropylamino)pyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The isopropylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of 6-(Isopropylamino)pyridazin-3(2H)-ol.
Substitution: Formation of various substituted pyridazinones depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 6-(Isopropylamino)pyridazin-3(2H)-one involves its interaction with specific molecular targets. For instance, as a fatty acid-binding protein inhibitor, it binds to the protein and prevents the binding of fatty acids, thereby modulating metabolic pathways associated with diseases like diabetes and obesity . The compound’s structure allows it to fit into the binding pocket of the target protein, inhibiting its activity.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Aminopyridazin-3(2H)-one
- 4,6-Disubstituted pyridazin-3(2H)-ones
Uniqueness
6-(Isopropylamino)pyridazin-3(2H)-one is unique due to the presence of the isopropylamino group, which imparts specific biological activities and enhances its binding affinity to certain molecular targets. Compared to other pyridazinones, this compound exhibits distinct pharmacological properties that make it a valuable candidate for drug development .
Propiedades
Número CAS |
88259-80-7 |
|---|---|
Fórmula molecular |
C7H11N3O |
Peso molecular |
153.18 g/mol |
Nombre IUPAC |
3-(propan-2-ylamino)-1H-pyridazin-6-one |
InChI |
InChI=1S/C7H11N3O/c1-5(2)8-6-3-4-7(11)10-9-6/h3-5H,1-2H3,(H,8,9)(H,10,11) |
Clave InChI |
XBZUWDHTNITCPF-UHFFFAOYSA-N |
SMILES canónico |
CC(C)NC1=NNC(=O)C=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,6-Diphenylimidazo[1,2-b]pyridazine](/img/structure/B12911406.png)











![2-[2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]sulfanyl-1-phenylethanone](/img/structure/B12911489.png)
methanone](/img/structure/B12911492.png)
